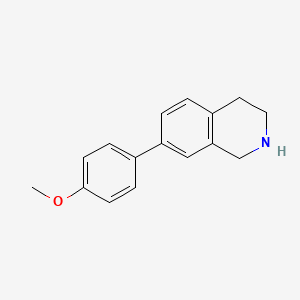
N-(2,2-dimethoxyethyl)-N',N'-diethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine is an organic compound with a complex structure that includes both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine typically involves the reaction of ethylenediamine with 2-chloro-1,1-dimethoxyethane in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like 2-methoxyethanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyethyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethoxyethyl)-N-methylamine: This compound shares the dimethoxyethyl group but has a simpler structure with only one amine group.
N-(2,2-dimethoxyethyl)-N-methylpiperidin-4-amine: Similar in structure but includes a piperidine ring, which can affect its chemical properties and applications.
Uniqueness
N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine is unique due to its combination of dimethoxyethyl and diethylamine groups, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H26N2O2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H26N2O2/c1-5-13(6-2)9-7-8-12-10-11(14-3)15-4/h11-12H,5-10H2,1-4H3 |
InChI Key |
UMYNYEKBVAMHQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene](/img/structure/B13880213.png)

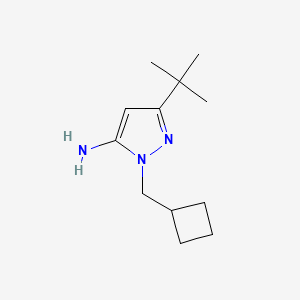
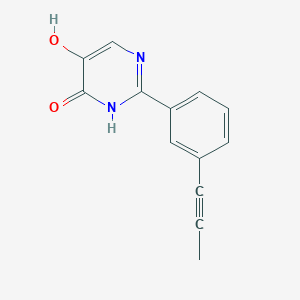
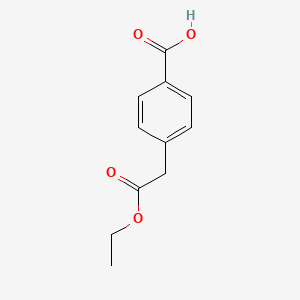
![4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid](/img/structure/B13880225.png)
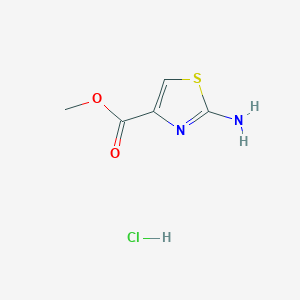
![4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline](/img/structure/B13880238.png)
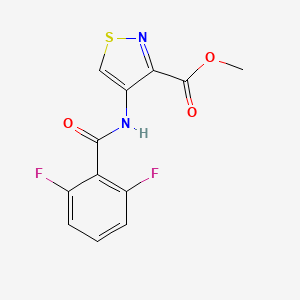
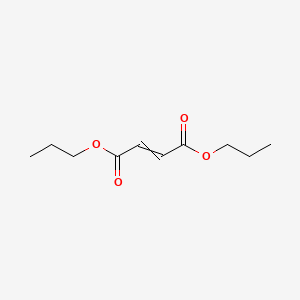
![[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine](/img/structure/B13880267.png)
![5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13880273.png)
